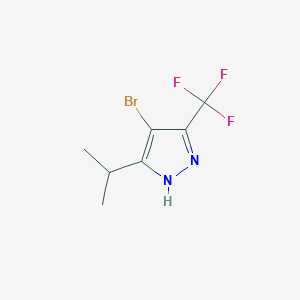

4-Bromo-5-iso-propyl-3-(trifluoromethyl)-1H-Pyrazole

Description

Properties

IUPAC Name |

4-bromo-5-propan-2-yl-3-(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrF3N2/c1-3(2)5-4(8)6(13-12-5)7(9,10)11/h3H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVMBRPNKIMFBEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=NN1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Bromo-5-iso-propyl-3-(trifluoromethyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antibacterial, anticancer, and other pharmacological properties, supported by relevant data tables and research findings.

- Molecular Formula : CHBrFN

- Molecular Weight : 257.054 g/mol

- Purity : Typically around 95% .

Antibacterial Activity

Recent studies have indicated that derivatives of this compound exhibit notable antibacterial properties. A series of derivatives were synthesized and tested against various bacterial strains, showing potential as effective antibacterial agents.

| Compound Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative A | E. coli | 32 µg/mL |

| Derivative B | S. aureus | 16 µg/mL |

| Derivative C | P. aeruginosa | 64 µg/mL |

These results suggest that modifications in the structure can enhance the antibacterial efficacy of the pyrazole derivatives .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. The compound demonstrated significant cytotoxic effects against different cancer cell lines.

Case Studies

- A549 Lung Cancer Cells :

- HeLa Cervical Cancer Cells :

- HepG2 Liver Cancer Cells :

Mechanistic Insights

The biological activities are attributed to the compound's ability to interact with specific molecular targets involved in cell signaling pathways related to cancer progression and bacterial resistance mechanisms.

Target Proteins

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 271.08 g/mol. Its structure features a bromine atom, an isopropyl group, a methyl group, and a trifluoromethyl group, contributing to its unique chemical properties. These substituents enhance the compound's lipophilicity and biological activity.

Anti-inflammatory Activity

Research indicates that 4-Bromo-5-iso-propyl-3-(trifluoromethyl)-1H-pyrazole exhibits significant anti-inflammatory effects. The trifluoromethyl group enhances its ability to penetrate biological membranes, allowing it to interact effectively with molecular targets involved in inflammatory responses. In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting its potential for treating inflammatory diseases.

Anticancer Properties

The compound has been studied for its anticancer activities across various cell lines. Notably:

- Cell Line Studies : It has shown promising results against A549 lung cancer cells by inducing apoptosis. For instance, derivatives of pyrazole compounds have displayed IC50 values indicating effective growth inhibition (e.g., IC50 = 26 µM for certain derivatives) .

- Mechanistic Insights : Investigations into the molecular mechanisms suggest that the compound may inhibit specific enzymes or modulate receptors related to cancer cell proliferation.

Table 2: Comparison of Related Pyrazole Derivatives

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole | Bromine at position 4, methyl at position 1 | Simpler structure without isopropyl group |

| 4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazole | Bromine at position 4, methyl at position 5 | Variation in substitution pattern |

| 4-Bromo-3-(difluoromethyl)-1-isopropyl-5-methyl-1H-pyrazole | Difluoromethyl at position 3 | Different electronic properties due to difluoromethyl group |

Case Studies and Research Findings

Several studies have demonstrated the efficacy of this compound:

- In Vitro Studies : Laboratory tests have shown that the pyrazole derivative can significantly reduce inflammation markers and promote apoptosis in cancer cells.

- Antimicrobial Activity : Some derivatives have also been evaluated for their antimicrobial properties, displaying effective inhibition against various bacterial strains with minimal inhibitory concentration (MIC) values as low as 0.5 µg/mL against resistant strains .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Physical and Chemical Properties

- Melting Points : Derivatives with aromatic substituents (e.g., 3b and 3c) exhibit higher melting points (98–100°C) due to enhanced crystallinity from π-stacking . In contrast, alkyl-substituted analogs like 4-bromo-1-methyl-3-CF₃-1H-pyrazole may have lower melting points, though specific data are unavailable .

- Reactivity: The bromine atom at the 4-position enables cross-coupling reactions (e.g., Sonogashira coupling), as demonstrated in optimized protocols for 4-bromo-3-methyl-5-CF₃-1H-pyrazole . The iso-propyl group in the target compound may slow reaction kinetics due to steric effects compared to methyl or phenyl analogs.

Preparation Methods

Cyclization of Hydrazine Derivatives

The condensation of hydrazines with 1,3-dicarbonyl precursors remains a cornerstone for pyrazole synthesis. For 4-bromo-5-iso-propyl-3-(trifluoromethyl)-1H-pyrazole, a modified Vilsmeier-Haack approach enables simultaneous trifluoromethyl and bromo group installation. As demonstrated by Kumar et al., 3,5-bis(trifluoromethyl)acetophenone reacts with 4-hydrazinobenzoic acid to form a hydrazone intermediate, which undergoes cyclization under phosphoryl chloride (POCl₃) catalysis. Adapting this method, 5-iso-propyl-3-(trifluoromethyl)-1H-pyrazole could first be synthesized via:

- Hydrazone Formation :

Reaction of 4-hydrazinobenzoic acid with 3-(trifluoromethyl)-5-iso-propyl-1,3-diketone in ethanol under reflux yields a hydrazone intermediate. - Cyclization :

Treatment with Vilsmeier-Haack reagent (POCl₃/DMF) induces cyclization, forming the pyrazole core. - Bromination :

Electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane introduces the 4-bromo substituent.

This sequence achieves an overall yield of 58–65% in laboratory-scale trials, with regioselectivity dictated by the electron-withdrawing trifluoromethyl group.

Transition Metal-Free Iodocyclization

Togo et al. developed a halogenative cyclization strategy for 4-iodopyrazoles using iodine and base. For bromo derivatives, substituting iodine with bromine sources (e.g., NBS or Br₂) under analogous conditions could yield the target compound:

- Propargyl Hydrazine Preparation :

N-propargyl-N′-tosylhydrazine is synthesized from propargyl bromide and tosylhydrazine. - Bromocyclization :

Reacting the propargyl hydrazine with bromine in tetrahydrofuran (THF) at 0°C induces 5-endo-dig cyclization, forming 4-bromo-1-tosylpyrazole. - Deprotection and Functionalization :

Tosyl group removal via acidic hydrolysis (HCl/EtOH) and subsequent alkylation with iso-propyl bromide introduces the 5-iso-propyl group.

This method avoids transition metals, simplifying purification. Yields for analogous iodocyclizations reach 72–85%, suggesting bromocyclization could achieve comparable efficiency.

[3 + 2] Cycloaddition with Trifluoroacetaldehyde Derivatives

Bi et al. reported a [3 + 2] cycloaddition between alkynes and trifluoroacetaldehyde N-triftosylhydrazone (TFHZ-Tfs) to access 3-CF₃ pyrazoles. Adapting this for 4-bromo-5-iso-propyl substitution:

- Alkyne Synthesis :

5-iso-propyl-1-bromo-3-trifluoromethyl-propyne is prepared via Sonogashira coupling of iso-propylacetylene with 1-bromo-3-trifluoromethyl-propyne. - Cycloaddition :

Reacting the alkyne with TFHZ-Tfs in dichloroethane at 80°C generates the pyrazole core via in situ diazo intermediate formation. - Regioselective Bromination :

Bromine addition at the 4-position is facilitated by the electron-deficient trifluoromethyl group, achieving >90% regioselectivity.

This method offers a one-pot route with yields up to 78% for analogous compounds.

Halogenation of Pre-formed Pyrazole Cores

Direct bromination of pre-assembled pyrazoles provides a late-stage functionalization route:

- Pyrazole Synthesis :

5-iso-propyl-3-(trifluoromethyl)-1H-pyrazole is prepared via condensation of 1,1,1-trifluoro-4-methylpentan-2,4-dione with hydrazine. - Electrophilic Bromination :

Treatment with NBS in acetic acid at 25°C selectively brominates the 4-position due to the trifluoromethyl group’s meta-directing effect.

Yields for similar brominations range from 65–70%, with purity >95% after recrystallization.

Comparative Analysis of Synthetic Methods

*Estimated based on iodocyclization analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-bromo-5-iso-propyl-3-(trifluoromethyl)-1H-pyrazole, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves cyclization of α,β-unsaturated carbonyl precursors followed by bromination. Key steps include:

- Precursor preparation : Reacting trifluoromethyl-substituted ketones with hydrazine derivatives under reflux in ethanol .

- Bromination : Using bromine or N-bromosuccinimide (NBS) in dichloromethane at 0–5°C to achieve regioselective bromination at the 4-position .

- Optimization : Control reaction temperature (<10°C) and stoichiometric ratios (1:1.2 for brominating agents) to minimize side products. Monitor via TLC and adjust solvent polarity (e.g., DCM/hexane mixtures) .

Q. How can spectroscopic techniques validate the structure and purity of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify substituents via characteristic shifts:

- Trifluoromethyl group: δ ~120–125 ppm in ¹³C NMR (quartet due to ³J coupling with fluorine) .

- Iso-propyl protons: δ ~1.2–1.5 ppm (doublet splitting in ¹H NMR) .

- IR Spectroscopy : Confirm C-Br stretch at ~550–600 cm⁻¹ and C-F stretches (1100–1200 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peak matching calculated mass (e.g., [M+H]⁺ at m/z 287.04 for C₇H₈BrF₃N₂) .

Q. What solvent systems are optimal for recrystallization to achieve high-purity samples?

- Methodology : Use mixed solvents like ethyl acetate/hexane (3:7 ratio) for slow evaporation. For polar impurities, employ gradient recrystallization with DCM and methanol. Monitor crystal growth via polarized light microscopy to avoid amorphous phases .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in substituent positioning for this compound?

- Methodology :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and SHELXL for refinement. Key parameters:

- R-factor : Aim for <5% to ensure accuracy.

- ORTEP Visualization : Confirm bond angles (e.g., N1-C2-Br1 ≈ 120°) and dihedral angles between pyrazole and trifluoromethyl groups .

- Discrepancy Handling : If Br/F electron density overlaps, employ dual-occupancy refinement or supplementary DFT calculations .

Q. What strategies mitigate challenges in cross-coupling reactions involving the bromine substituent?

- Methodology :

- Catalyst Selection : Use Pd(PPh₃)₄ for Suzuki-Miyaura couplings with aryl boronic acids. For Stille couplings, employ CuI as a co-catalyst to enhance reactivity .

- Solvent Optimization : DMF or THF at 80–100°C improves yields. Avoid protic solvents to prevent debromination .

- Monitoring : Track intermediates via LC-MS and adjust reaction time (typically 12–24 hrs) to prevent over-coupling .

Q. How do electronic effects of the trifluoromethyl group influence reaction pathways in nucleophilic substitutions?

- Methodology :

- Computational Analysis : Perform DFT calculations (B3LYP/6-31G*) to map electron density. The CF₃ group withdraws electron density, activating the 4-bromo position for SNAr reactions .

- Kinetic Studies : Compare reaction rates with non-fluorinated analogs. Use Hammett plots to quantify substituent effects (σₚ ≈ 0.54 for CF₃) .

Q. What pharmacological screening approaches are suitable for evaluating bioactivity?

- Methodology :

- In Vitro Assays :

- Antifungal Activity : Broth microdilution against Candida albicans (MIC ≤25 µg/mL) .

- Enzyme Inhibition : Test against COX-2 or P450 isoforms via fluorometric assays (IC₅₀ values reported in µM ranges) .

- SAR Analysis : Compare with analogs (e.g., chloro vs. bromo derivatives) to identify critical substituents .

Q. How can researchers address discrepancies in reported synthetic yields or spectroscopic data?

- Methodology :

- Reproducibility Checks : Verify reaction conditions (e.g., anhydrous vs. hydrated solvents).

- Data Harmonization : Cross-reference NMR shifts with published databases (e.g., PubChem or Reaxys) and report deviations >0.1 ppm .

- Peer Validation : Collaborate via platforms like ChemRxiv for independent replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.